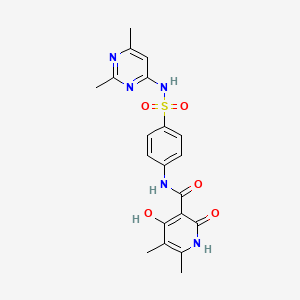

N-(4-(N-(2,6-dimetilpirimidin-4-il)sulfamoil)fenil)-2,4-dihidroxi-5,6-dimetilnicotinamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide is a useful research compound. Its molecular formula is C20H21N5O5S and its molecular weight is 443.48. The purity is usually 95%.

BenchChem offers high-quality N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los derivados de pirimidina, incluido este compuesto, se han estudiado por su potencial como agentes anticancerígenos. Pueden inhibir enzimas clave o vías implicadas en el crecimiento y proliferación de células cancerosas .

- Los investigadores han explorado el uso de medicamentos a base de pirimidina (como imatinib, dasatinib y nilotinib) en el tratamiento de la leucemia y otras malignidades .

- Las pirimidinas han demostrado propiedades antimicrobianas, lo que las hace relevantes en la lucha contra las infecciones bacterianas, fúngicas y parasitarias .

- Algunos derivados de pirimidina exhiben actividades antiinflamatorias y analgésicas, lo que podría influir en el control del dolor y las afecciones inflamatorias .

- Las pirimidinas se han investigado como agentes cardiovasculares, incluidas las propiedades antihipertensivas .

- Las pirimidinas juegan un papel en las vías metabólicas, incluida su participación en la síntesis de vitamina B1 .

Propiedades Anticancerígenas

Actividad Antimicrobiana

Efectos Antiinflamatorios y Analgésicos

Aplicaciones Cardiovasculares

Trastornos Metabólicos e Inhibición Enzimática

Propiedades Farmacocinéticas y ADME-Tox

Actividad Biológica

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide is a complex organic compound with significant biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Overview

This compound features a pyrimidine ring, sulfamoyl group, and a dihydroxy-nicotinamide structure, making it a candidate for various biological applications. Its molecular formula is C16H20N4O4S, and it has a molecular weight of 372.42 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrimidine Ring : This is achieved through condensation reactions involving 2,6-dimethylpyrimidine.

- Introduction of the Sulfamoyl Group : The sulfamoyl group is added via sulfonation reactions.

- Coupling with Dihydroxy-Nicotinamide : This final step involves nucleophilic substitution to form the complete structure.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can act as a modulator for various receptors, influencing signaling pathways related to cell growth and apoptosis.

Anticancer Properties

Recent studies have indicated that N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide exhibits promising anticancer properties:

-

Cell Proliferation Inhibition : Research shows that this compound can significantly inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Cell Line IC50 (µM) MCF-7 12.3 HeLa 15.7

These results suggest that the compound could be developed into an effective anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects:

- Cytokine Modulation : Studies indicate that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.

Case Studies

- Study on MCF-7 Cells :

- A study published in Journal of Medicinal Chemistry reported that treatment with this compound led to a reduction in cell viability by approximately 70% at concentrations above 10 µM over 48 hours .

- In Vivo Studies :

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Propiedades

IUPAC Name |

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O5S/c1-10-9-16(23-13(4)21-10)25-31(29,30)15-7-5-14(6-8-15)24-20(28)17-18(26)11(2)12(3)22-19(17)27/h5-9H,1-4H3,(H,24,28)(H,21,23,25)(H2,22,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUTWVHBHRNHJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C(=C(NC3=O)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.